molecular formula C16H9N5O4 B4190711 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid

1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid

Cat. No. B4190711
M. Wt: 335.27 g/mol
InChI Key: BCKMLLFEKQRFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor VIII and has been studied for its ability to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in many physiological processes.

Mechanism of Action

The primary mechanism of action of 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid is the inhibition of GSK-3β. This enzyme plays a crucial role in several signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid can modulate several biochemical and physiological processes. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been shown to regulate glucose metabolism and insulin signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid in lab experiments is its specificity for GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other signaling pathways. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid. One area of interest is the development of more potent and selective GSK-3β inhibitors. Another area of interest is the study of the compound's effects on other signaling pathways, such as the mTOR pathway. Additionally, the compound's potential in treating other diseases, such as multiple sclerosis and traumatic brain injury, could also be explored.

Scientific Research Applications

1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid has been extensively studied for its therapeutic potential in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has also been studied for its potential in treating cancer, diabetes, and inflammation.

properties

IUPAC Name

1,3-dioxo-2-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O4/c22-13-10-4-3-8(15(24)25)6-11(10)14(23)21(13)16-18-12(19-20-16)9-2-1-5-17-7-9/h1-7H,(H,24,25)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKMLLFEKQRFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NN2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)isoindole-5-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid
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1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid
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1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid
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1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid
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1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid
Reactant of Route 6
1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid

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